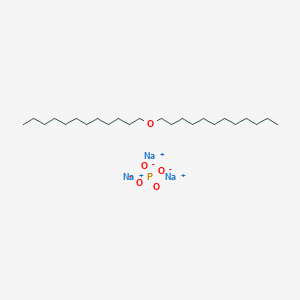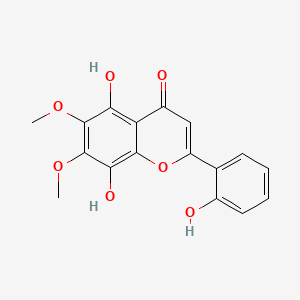
Trisodium;1-dodecoxydodecane;phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;1-dodecoxydodecane;phosphate typically involves the reaction of dodecyl alcohol with phosphorus pentoxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where dodecyl alcohol is reacted with phosphorus pentoxide under controlled conditions. The resulting product is then neutralized with sodium hydroxide to obtain the final compound. The process is optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium;1-dodecoxydodecane;phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphates, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Trisodium;1-dodecoxydodecane;phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological research for cell lysis and protein extraction.
Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer.
Wirkmechanismus
The mechanism of action of trisodium;1-dodecoxydodecane;phosphate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it disrupts lipid bilayers and facilitates the extraction of membrane-bound proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium phosphate (TSP): Na3PO4, commonly used as a cleaning agent and food additive.
Sodium lauryl sulfate (SLS): C12H25NaO4S, widely used as a surfactant in detergents and personal care products.
Uniqueness
Trisodium;1-dodecoxydodecane;phosphate is unique due to its specific molecular structure, which provides distinct surfactant properties compared to other similar compounds. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and scientific applications .
Eigenschaften
| 76930-25-1 | |
Molekularformel |
C24H50Na3O5P |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
trisodium;1-dodecoxydodecane;phosphate |
InChI |
InChI=1S/C24H50O.3Na.H3O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;;1-5(2,3)4/h3-24H2,1-2H3;;;;(H3,1,2,3,4)/q;3*+1;/p-3 |
InChI-Schlüssel |
XFHHCPRMDXAWDO-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)

![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)


